molecular formula C17H27N3O3S B4670756 3,3-DIMETHYL-N~1~-{4-[(4-METHYLPIPERAZINO)SULFONYL]PHENYL}BUTANAMIDE

3,3-DIMETHYL-N~1~-{4-[(4-METHYLPIPERAZINO)SULFONYL]PHENYL}BUTANAMIDE

Cat. No.: B4670756
M. Wt: 353.5 g/mol
InChI Key: OSNYXERBLPYAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-DIMETHYL-N~1~-{4-[(4-METHYLPIPERAZINO)SULFONYL]PHENYL}BUTANAMIDE is a complex organic compound with a unique structure that includes a piperazine ring and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIMETHYL-N~1~-{4-[(4-METHYLPIPERAZINO)SULFONYL]PHENYL}BUTANAMIDE typically involves multiple steps, including the formation of the piperazine ring and the introduction of the sulfonyl group. Common synthetic routes may include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the Sulfonyl Group: This step often involves the reaction of the piperazine derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Final Assembly: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3-DIMETHYL-N~1~-{4-[(4-METHYLPIPERAZINO)SULFONYL]PHENYL}BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3,3-DIMETHYL-N~1~-{4-[(4-METHYLPIPERAZINO)SULFONYL]PHENYL}BUTANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-DIMETHYL-N~1~-{4-[(4-METHYLPIPERAZINO)SULFONYL]PHENYL}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,3-DIMETHYL-N~1~-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}BUTANAMIDE: Similar structure but with a piperidine ring instead of a piperazine ring.

    3,3-DIMETHYL-N~1~-{4-[(4-METHYLPYRROLIDINO)SULFONYL]PHENYL}BUTANAMIDE: Contains a pyrrolidine ring instead of a piperazine ring.

Uniqueness

The presence of the piperazine ring and the specific arrangement of functional groups in 3,3-DIMETHYL-N~1~-{4-[(4-METHYLPIPERAZINO)SULFONYL]PHENYL}BUTANAMIDE gives it unique chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

3,3-dimethyl-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-17(2,3)13-16(21)18-14-5-7-15(8-6-14)24(22,23)20-11-9-19(4)10-12-20/h5-8H,9-13H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNYXERBLPYAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-DIMETHYL-N~1~-{4-[(4-METHYLPIPERAZINO)SULFONYL]PHENYL}BUTANAMIDE
Reactant of Route 2
Reactant of Route 2
3,3-DIMETHYL-N~1~-{4-[(4-METHYLPIPERAZINO)SULFONYL]PHENYL}BUTANAMIDE
Reactant of Route 3
Reactant of Route 3
3,3-DIMETHYL-N~1~-{4-[(4-METHYLPIPERAZINO)SULFONYL]PHENYL}BUTANAMIDE
Reactant of Route 4
Reactant of Route 4
3,3-DIMETHYL-N~1~-{4-[(4-METHYLPIPERAZINO)SULFONYL]PHENYL}BUTANAMIDE
Reactant of Route 5
Reactant of Route 5
3,3-DIMETHYL-N~1~-{4-[(4-METHYLPIPERAZINO)SULFONYL]PHENYL}BUTANAMIDE
Reactant of Route 6
Reactant of Route 6
3,3-DIMETHYL-N~1~-{4-[(4-METHYLPIPERAZINO)SULFONYL]PHENYL}BUTANAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.